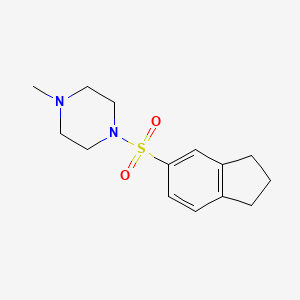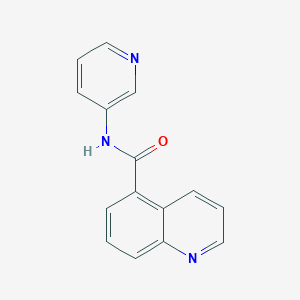
3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide, also known as BIS, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIS belongs to the family of sulfonamide compounds and has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by inhibiting the activity of enzymes such as carbonic anhydrase and lipoxygenase. These enzymes play a crucial role in the inflammatory response and tumor growth, and their inhibition by this compound can lead to a reduction in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce inflammation in animal models of rheumatoid arthritis and inhibit tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide in lab experiments is its high yield synthesis method, which makes it easy to obtain large quantities of the compound. Another advantage is its potential therapeutic applications in various fields of science. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide. One area of research is the development of this compound analogs with improved solubility and potency. Another area of research is the investigation of the mechanism of action of this compound, which can help in the development of more effective therapeutic agents. Furthermore, the potential use of this compound in combination with other drugs for the treatment of various diseases should also be explored.
Synthesemethoden
The synthesis of 3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide involves the reaction of 3-bromoaniline and imidazole in the presence of sulfuric acid. The product is then purified using column chromatography to obtain the pure compound. This method provides a high yield of this compound, making it an efficient method for synthesis.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide has been studied for its potential therapeutic applications in various fields of science. In the field of medicine, this compound has been shown to have anti-inflammatory properties that can help in the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been studied for its anti-tumor properties and has shown promising results in the treatment of cancer. In the field of virology, this compound has been studied for its anti-viral properties and has shown potential in the treatment of viral infections such as HIV.
Eigenschaften
IUPAC Name |
3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O2S/c12-10-2-1-3-11(8-10)18(16,17)14-5-7-15-6-4-13-9-15/h1-4,6,8-9,14H,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNBYGICNBPWOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B7540023.png)


![4-Methyl-6-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B7540033.png)

![2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide](/img/structure/B7540036.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7540048.png)
![(2,4-Dichlorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7540052.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7540059.png)


